REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[NH2:14])([O-:3])=[O:2].[Cl:15][CH2:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19].C(N(CC)CC)C>C(Cl)Cl>[Cl:15][CH2:16][C:17]([CH3:22])([CH3:21])[C:18]([NH:14][C:5]1[CH:6]=[CH:7][C:8]([C:10]([F:11])([F:12])[F:13])=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2])=[O:19]
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
the solution was washed with water (50 mL), and brine (50 mL)
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Type
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CONCENTRATION
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Details
|
After concentration in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (1:10 hexanes:EtOAc to 1:5 hexanes:EtOAc)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |